3-Oxo-2-(pyridin-3-yl)butanenitrile
Overview
Description
3-Oxo-2-(pyridin-3-yl)butanenitrile is a chemical compound with the molecular formula C9H8N2O. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a pyridine ring attached to a butanenitrile group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(pyridin-3-yl)butanenitrile typically involves the reaction of pyridine derivatives with nitriles under controlled conditions. One common method includes the use of pyridine-3-carboxaldehyde and malononitrile in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods ensure high yield and purity, utilizing advanced catalytic processes and optimized reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-(pyridin-3-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo compounds.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, which are valuable intermediates in pharmaceutical and chemical industries .
Scientific Research Applications
3-Oxo-2-(pyridin-3-yl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(pyridin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulating biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-2-(pyridin-2-yl)butanenitrile
- 3-Oxo-2-(pyridin-4-yl)butanenitrile
- 4-Oxo-4-(3-pyridyl)butanoic acid
Uniqueness
3-Oxo-2-(pyridin-3-yl)butanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
3-oxo-2-pyridin-3-ylbutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9(5-10)8-3-2-4-11-6-8/h2-4,6,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDVPZWZDHLBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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